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2-Amino-6-iodoquinazolin-4(1H)-one

Cat. No.: B11841203
M. Wt: 287.06 g/mol
InChI Key: SAMSYAOOVMKGGO-UHFFFAOYSA-N
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Description

Functionalization at Key Positions of the Quinazolinone Ring (C-2, C-4, C-6)

The quinazolinone ring of 2-Amino-6-iodoquinazolin-4(1H)-one possesses several reactive sites, namely the C-2 amino group, the C-4 keto group, and the C-6 iodo-substituted position. These sites allow for a variety of functionalization reactions.

The amino group at the C-2 position and the nitrogen at the N-3 position are amenable to further substitution. For instance, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with various reagents can lead to the introduction of different functional groups. semanticscholar.org One common strategy involves the reaction with hydrazine (B178648) hydrate (B1144303) to yield compounds like 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net This highlights the potential to introduce amino moieties at the N-3 position. The introduction of an amino group can also enhance the chemical stability of related benzoxazinone (B8607429) structures. researchgate.net

Furthermore, alkylation reactions can be performed on the quinazolinone scaffold. The nature of substituents already present on the ring can significantly influence the ease of these reactions. researchgate.net

Table 1: Examples of Amino and Alkyl Moiety Introduction

Starting MaterialReagent(s)ProductReference
6-iodo-2-methyl-4H-benzo[d] researchgate.netwikipedia.orgoxazin-4-oneHydrazine hydrate3-amino-6-iodo-2-methyl-3H-quinazolin-4-one researchgate.net

This table is based on available research and illustrates potential synthetic pathways.

Direct halogenation of the quinazolinone ring system provides a straightforward method for introducing halogen atoms at specific positions. For example, treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride in acetic acid results in the high-yield formation of 6-iodo-3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.orgresearchgate.net This method is advantageous due to its mild conditions, simple operation, and short reaction times. semanticscholar.org The introduction of halogens is a key step, as they serve as versatile handles for subsequent cross-coupling reactions. nih.gov

Beyond direct halogenation, substitution reactions on the quinazolinone core are also prevalent. For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions with various amines, such as anilines and benzylamines, consistently show regioselectivity for substitution at the C-4 position. mdpi.com

Table 2: Halogenation and Substitution Reactions

Starting MaterialReagent(s)ProductKey FeatureReference
3-amino-2-methylquinazolin-4(3H)-oneIodine monochloride, Acetic acid6-iodo-3-amino-2-methylquinazolin-4(3H)-oneDirect iodination semanticscholar.orgresearchgate.net
2,4-dichloroquinazolinePrimary/Secondary amines2-chloro-4-aminoquinazoline derivativesRegioselective substitution at C-4 mdpi.com

This table summarizes key halogenation and substitution methodologies.

Carbon-Carbon Cross-Coupling Reactions

The iodo group at the C-6 position of this compound is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl groups onto the quinazolinone scaffold. nih.govrsc.org This reaction typically involves a palladium catalyst and a base to couple an organohalide with an organoboron compound. nih.gov The mild reaction conditions and commercial availability of a wide range of boronic acids and their esters make this a highly versatile method. nih.gov This strategy has been successfully employed for the arylation of various heterocyclic systems, including imidazo[1,2-a]pyridines. medjchem.com The reaction demonstrates broad functional group tolerance, accommodating electron-rich and electron-poor aryl boronates. nih.gov

Table 3: Suzuki-Miyaura Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst SystemKey OutcomeReference
ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3High yields, broad functional group tolerance nih.gov
8-iodoquinolin-4(1H)-oneBTZ(Bpin)2Palladium catalystRapid C-C bond formation researchgate.net

This table showcases the versatility of the Suzuki-Miyaura reaction.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com This reaction is carried out under mild conditions, often at room temperature with an amine base. wikipedia.orgorganic-chemistry.org The iodo substituent on the this compound scaffold makes it an ideal substrate for this transformation, allowing for the introduction of various alkyne moieties. The resulting alkynes can serve as valuable intermediates for further functionalization. youtube.com Copper-free Sonogashira coupling protocols have also been developed, which are particularly suitable for biological applications. nih.gov

Table 4: Sonogashira Cross-Coupling Reactions

Substrate TypeCoupling PartnerCatalyst SystemKey FeatureReference
Aryl or Vinyl HalideTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, Amine baseForms internal alkynes under mild conditions wikipedia.orgyoutube.com
Aryl IodideTerminal AlkyneAminopyrimidine-palladium(II) complexCopper-free, suitable for aqueous medium nih.gov

This table outlines the conditions and applications of the Sonogashira coupling.

Formation of Fused Heterocyclic Systems

The quinazolinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Ring-closing reactions are a key strategy in this regard. For example, a nearly quantitative ring-closing reaction has been described to form a pyrido[1,2-c]pyrimidine (B1258497) core, which then acts as a scaffold for further derivatization. researchgate.net The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. arsdcollege.ac.in Another approach is the Friedländer synthesis, which involves the condensation of an aminobenzaldehyde with a carbonyl compound containing a reactive methylene (B1212753) group. arsdcollege.ac.in These methods highlight the potential to construct fused systems by leveraging the inherent reactivity of the quinazolinone core and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN3O B11841203 2-Amino-6-iodoquinazolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6IN3O

Molecular Weight

287.06 g/mol

IUPAC Name

2-amino-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C8H6IN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)

InChI Key

SAMSYAOOVMKGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 6 Iodoquinazolin 4 1h One and Its Analogues

General Synthetic Strategies for the Quinazolinone Core

The fundamental quinazolinone scaffold can be assembled through several reliable synthetic pathways. These methods often involve the cyclization of appropriately substituted benzene derivatives, such as 2-aminobenzamides or anthranilic acid derivatives.

Cyclocondensation Reactions of 2-Aminobenzamides with Aldehydes or Ketones

A prevalent method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of 2-aminobenzamide with various aldehydes or ketones. This reaction is typically facilitated by a catalyst and can be performed under different conditions. The resulting 2,3-dihydroquinazolin-4(1H)-ones can often be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. This approach is valued for its directness in forming the heterocyclic ring system. The reaction proceeds through the initial formation of an imine between the amino group of 2-aminobenzamide and the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the final product.

ReactantsCatalyst/ConditionsProduct
2-Aminobenzamide and Aldehydes/KetonesVarious acid catalysts2,3-Dihydroquinazolin-4(1H)-ones

Ring Closure from Anthranilic Acid Derivatives via Benzoxazinone (B8607429) Intermediates

Another widely employed strategy for constructing the quinazolinone core begins with anthranilic acid or its derivatives. This method proceeds through a key benzoxazinone intermediate. In the first step, the anthranilic acid is acylated, often using an acyl chloride or acid anhydride, which is then cyclized to form a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine or other nitrogen nucleophile. The nucleophile attacks the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the desired quinazolinone derivative. This two-step process offers versatility in introducing a wide range of substituents at the 2- and 3-positions of the quinazolinone ring. For instance, the reaction of anthranilic acid with acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one, which can then be treated with various amines to produce 2,3-disubstituted quinazolin-4(3H)-ones.

Starting MaterialReagentsIntermediateSubsequent ReactantFinal Product
Anthranilic AcidAcyl Chloride/Acetic Anhydride2-Substituted-4H-3,1-benzoxazin-4-oneAmine/Nitrogen Nucleophile2,3-Disubstituted quinazolin-4(3H)-one

Electrochemical Synthesis of Quinazolin-4(3H)-ones

A more contemporary and environmentally conscious approach to quinazolinone synthesis involves electrochemical methods. This technique can be employed in a one-pot, three-component reaction to generate quinazolinone derivatives. For example, isatoic anhydride, a styrene derivative, and a hydrochloride amine can be combined in an electrochemical cell. This method obviates the need for metal catalysts or chemical oxidizing agents, relying instead on electrochemical redox mechanisms to drive the reaction. The key advantages of this approach include the use of readily available starting materials, operational simplicity, and improved atom economy, aligning with the principles of green chemistry.

Targeted Synthesis of 6-Iodoquinazolinone Derivatives

The introduction of an iodine atom at the 6-position of the quinazolinone ring requires specific synthetic strategies, often starting with a pre-iodinated benzene ring precursor.

Synthesis of 3-Amino-2-methyl-6-iodoquinazolin-4(3H)-one from Methyl 2-Amino-5-iodobenzoate

A targeted synthesis for 3-amino-2-methyl-6-iodoquinazolin-4(3H)-one has been developed, starting from methyl 2-amino-5-iodobenzoate. researchgate.net This multi-step process first involves the formation of a benzoxazinone intermediate, followed by the introduction of the amino group at the 3-position.

The initial step is the synthesis of 6-iodo-2-methyl-4H-benzo[d] semanticscholar.orgnih.govoxazin-4-one. This is achieved by reacting 2-amino-5-iodomethylbenzoate with acetic anhydride. researchgate.net The resulting benzoxazinone is then reacted with a nitrogen nucleophile, specifically hydrazine (B178648) hydrate (B1144303), to yield the final product, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net The structures of the intermediate and final products are typically confirmed using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), as well as mass spectrometry and elemental analysis. researchgate.net

Starting MaterialReagent 1IntermediateReagent 2Final Product
2-Amino-5-iodomethylbenzoateAcetic Anhydride6-Iodo-2-methyl-4H-benzo[d] semanticscholar.orgnih.govoxazin-4-oneHydrazine Hydrate3-Amino-2-methyl-6-iodoquinazolin-4(3H)-one

Preparation of 2-Aryl-6-iodoquinazolin-4(3H)-ones via Cyclocondensation with Molecular Iodine

An efficient method for the synthesis of 2-aryl-6-iodoquinazolin-4(3H)-ones involves the cyclocondensation of 2-amino-5-iodobenzamide with various benzaldehyde derivatives in the presence of molecular iodine. In a typical procedure, a mixture of 2-amino-5-iodobenzamide, a substituted benzaldehyde, and molecular iodine in ethanol (B145695) is heated under reflux. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, and the product precipitates out of the solution. This method provides a direct route to 2-aryl substituted 6-iodoquinazolinones.

Reactant 1Reactant 2Reagent/SolventReaction ConditionProduct
2-Amino-5-iodobenzamideBenzaldehyde derivativeMolecular Iodine, EthanolReflux2-Aryl-6-iodoquinazolin-4(3H)-one

Synthetic Routes to 6-Iodo-1-alkylquinazoline-2,4(1H,3H)-diones

A common pathway to 6-iodo-1-alkylquinazoline-2,4(1H,3H)-diones commences with the iodination of anthranilic acid to produce 5-iodoanthranilic acid. Subsequent N-alkylation of 5-iodoanthranilic acid with alkyl halides, such as ethyl iodide or propyl iodide, yields the corresponding N-alkyl-5-iodoanthranilic acid derivatives. The final ring closure to the quinazolinedione is typically achieved by fusing the N-alkylated intermediate with urea nih.gov.

This synthetic sequence can be summarized as follows:

Iodination: Anthranilic acid is treated with iodine in the presence of a base to yield 5-iodoanthranilic acid.

N-Alkylation: The resulting 5-iodoanthranilic acid is reacted with an appropriate alkyl halide (e.g., ethyl iodide, propyl iodide) in the presence of a base to introduce the alkyl group at the nitrogen atom.

Cyclization: The N-alkyl-5-iodoanthranilic acid is then fused with urea at elevated temperatures to construct the pyrimidinedione ring, affording the desired 6-iodo-1-alkylquinazoline-2,4(1H,3H)-dione nih.gov.

An alternative approach involves the initial N-alkylation of anthranilic acid, followed by iodination, and finally cyclization with urea. The choice of route may depend on the specific substrates and desired yields.

Table 1: Synthesis of 6-Iodo-1-alkylquinazoline-2,4(1H,3H)-diones
Starting MaterialReagentsIntermediateFinal Product
Anthranilic acid1. I₂, KOH 2. Ethyl iodide, K₂CO₃ 3. Urea, heat5-Iodo-N-ethylanthranilic acid6-Iodo-1-ethylquinazoline-2,4(1H,3H)-dione
Anthranilic acid1. I₂, KOH 2. Propyl iodide, K₂CO₃ 3. Urea, heat5-Iodo-N-propylanthranilic acid6-Iodo-1-propylquinazoline-2,4(1H,3H)-dione

Derivations from 6-Iodo-2-ethoxy-4H-3,1-benzoxazin-4-one using Nitrogen Nucleophiles

While the direct synthesis and reactions of 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one are not extensively detailed in the reviewed literature, the reactivity of analogous 2-substituted-4H-3,1-benzoxazin-4-ones provides a strong predictive framework for its synthetic utility. The synthesis of the non-iodinated analogue, 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one, is achieved by the reaction of anthranilic acid with diethyl oxalate researchgate.net. It is plausible that 5-iodoanthranilic acid could similarly react with diethyl oxalate to yield the corresponding 6-iodo-2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one.

These benzoxazinone intermediates are highly reactive towards nitrogen nucleophiles, serving as valuable precursors for a variety of 3-substituted quinazolin-4-ones. The reaction proceeds via a ring-opening-ring-closing mechanism, where the nucleophile initially attacks the carbonyl at position 4, leading to the opening of the oxazinone ring, followed by intramolecular cyclization to form the more stable quinazolinone ring system.

Based on the reactivity of similar benzoxazinones, it is anticipated that 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one would react with a range of nitrogen nucleophiles, including:

Hydrazine Hydrate: To yield 3-amino-6-iodo-2-ethoxycarbonylquinazolin-4(3H)-one.

Primary Amines (Aliphatic and Aromatic): To afford the corresponding 3-alkyl/aryl-6-iodo-2-ethoxycarbonylquinazolin-4(3H)-ones.

Amino Acids: To produce N-(6-iodo-2-ethoxycarbonyl-4-oxoquinazolin-3(4H)-yl) derivatives of the respective amino acids.

This versatile reactivity makes 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one a potentially valuable intermediate for the synthesis of a diverse library of 6-iodoquinazolinone analogues.

Synthesis of 2-Amino-3-substituted-6-iodoquinazolin-4(3H)-one Analogues

A common and effective method for the synthesis of 2-amino-3-substituted-6-iodoquinazolin-4(3H)-one analogues involves the derivatization of a pre-formed 3-amino-6-iodoquinazolin-4(3H)-one scaffold. This precursor is typically synthesized by the reaction of a 6-iodo-2-substituted-4H-3,1-benzoxazin-4-one with hydrazine hydrate bu.edu.egresearchgate.net.

The synthesis of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, for example, is achieved by refluxing 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol bu.edu.egresearchgate.net. The resulting 3-amino group is then readily condensed with a variety of aldehydes to introduce diverse substituents at this position, forming Schiff base intermediates which are the final 2-amino-3-substituted products.

The general synthetic scheme is as follows:

Formation of the 3-amino precursor: 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is reacted with hydrazine hydrate to yield 3-amino-6-iodo-2-methylquinazolin-4(3H)-one.

Condensation with aldehydes: The 3-amino-6-iodo-2-methylquinazolin-4(3H)-one is then reacted with a range of substituted aromatic or aliphatic aldehydes in a suitable solvent, often with catalytic acid, to afford the corresponding 2-amino-3-(substituted-benzylideneamino)-6-iodo-2-methylquinazolin-4(3H)-ones semanticscholar.org.

Table 2: Synthesis of 2-Amino-3-substituted-6-iodoquinazolin-4(3H)-one Analogues
Starting MaterialReagentProduct
3-Amino-6-iodo-2-methylquinazolin-4(3H)-oneBenzaldehyde2-Amino-3-(benzylideneamino)-6-iodo-2-methylquinazolin-4(3H)-one
3-Amino-6-iodo-2-methylquinazolin-4(3H)-one4-Chlorobenzaldehyde2-Amino-3-((4-chlorobenzylidene)amino)-6-iodo-2-methylquinazolin-4(3H)-one
3-Amino-6-iodo-2-methylquinazolin-4(3H)-one4-Methoxybenzaldehyde2-Amino-3-((4-methoxybenzylidene)amino)-6-iodo-2-methylquinazolin-4(3H)-one

Advanced Synthetic Techniques and Conditions

In addition to traditional synthetic methods, the development of more efficient and environmentally benign strategies for the synthesis of quinazolinone derivatives is an active area of research. These advanced techniques often offer advantages such as reduced reaction times, higher yields, and simpler purification procedures.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant improvement in synthetic efficiency. Several one-pot methods for the synthesis of quinazolinone derivatives have been reported.

A notable example is the multi-component reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent, such as N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS), to produce 2-amino-3-substituted quinazolinones aurigeneservices.com. This reaction proceeds through a cascade of events including the ring-opening of isatoic anhydride by the amine, decarboxylation, nucleophilic attack of the resulting amine onto the nitrile, and subsequent heterocyclization aurigeneservices.com.

Another one-pot approach involves the cyclocondensation of anthranilic acid, an orthoester (or formic acid), and an amine under microwave irradiation, which significantly reduces the reaction time rsc.org. These methods provide rapid access to a variety of substituted quinazolinones from readily available starting materials.

A one-pot synthesis of 2-aminoquinazolin-4(3H)-one derivatives has also been achieved by treating anthranilic acid with phenylcyanamide and chlorotrimethylsilane, followed by a Dimroth rearrangement nih.gov.

Metal-Free Catalysis in Quinazoline (B50416) Derivative Synthesis

The use of transition metals in catalysis, while effective, can lead to product contamination with residual metals, which is a significant concern in the synthesis of pharmaceutical compounds. Consequently, there is a growing interest in the development of metal-free catalytic systems.

Several metal-free approaches for the synthesis of quinazolines and quinazolinones have been developed. For instance, the oxidative condensation of o-aminobenzylamines and benzylamines can be catalyzed by 4,6-dihydroxysalicylic acid in the presence of a Lewis acid like BF₃·Et₂O, using atmospheric oxygen as the oxidant frontiersin.org. This method offers an environmentally friendly alternative to metal-catalyzed oxidations.

Molecular iodine has also been employed as a catalyst for the aerobic oxidative synthesis of quinazolines from 2-aminobenzophenones and benzylamines nih.gov. This approach is advantageous due to the low cost and low toxicity of iodine. Furthermore, oxidant- and base-free methods have been developed, for example, the reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid nih.gov.

Applications of Flow Chemistry in Quinazolinone Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including enhanced safety, improved reaction control, and ease of scalability. While specific applications of flow chemistry for the synthesis of 2-amino-6-iodoquinazolin-4(1H)-one are not yet widely reported, the synthesis of related heterocyclic systems has been successfully demonstrated using this technology.

For example, the photochemical synthesis of pyridino[2,1-b]quinazolinones has been shown to be more efficient in a flow format compared to a batch process. The use of a continuous-flow reactor resulted in higher yields and required lower catalyst loading nih.gov. This demonstrates the potential of flow chemistry to improve the efficiency and scalability of quinazolinone synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can be particularly beneficial for optimizing complex multi-step syntheses and for handling hazardous reagents or intermediates.

Derivatization and Structural Modification Strategies

Formation of Fused Heterocyclic Systems

Cyclization to Pyrimidine (B1678525), Imidazo[1,2-a]pyridine, and Related Fused Rings

The synthesis of fused heterocyclic systems is a prominent strategy in drug discovery. The 2-amino group of the quinazolinone can be utilized to build additional rings, leading to complex polycyclic structures.

While direct examples starting from 2-Amino-6-iodoquinazolin-4(1H)-one are not extensively documented in the provided results, the general reactivity of 2-amino-pyridines and related compounds provides a blueprint for these transformations. For instance, the synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govrsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net This suggests that this compound could react with suitable α-halocarbonyl reagents to yield imidazo[2,1-b]quinazolinone derivatives. The reaction typically proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration.

Similarly, the construction of a pyrimidine ring fused to another heterocycle is a known synthetic route. An optimized synthesis for a pyrido[1,2-c]pyrimidine (B1258497) core has been reported, highlighting a nearly quantitative ring-closing reaction to form the bicyclic system. nih.govresearchgate.net This indicates the feasibility of such cyclizations under appropriate conditions. The synthesis of related compounds like 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione further demonstrates the accessibility of substituted pyrimidine systems. sigmaaldrich.comnih.govbldpharm.com

Synthesis of Benzimidazo[1,2-c]quinazoline and Quinazoline-Thiazolidinone Moieties

The fusion of a benzimidazole (B57391) or a thiazolidinone ring to the quinazoline (B50416) core can lead to compounds with enhanced biological profiles.

Benzimidazo[1,2-c]quinazolines can be synthesized through copper-catalyzed intramolecular N-arylation reactions. beilstein-journals.orgnih.govacs.orgacs.org One approach involves the reaction of 2-(2-bromophenyl)-1H-imidazole with various azoles in the presence of a copper catalyst to afford the target fused systems. nih.govacs.org This strategy could be adapted to start from a 2-(2-haloanilino)-6-iodoquinazolin-4(1H)-one derivative, where an intramolecular Ullmann-type coupling would lead to the desired benzimidazo[1,2-c]quinazoline.

The synthesis of quinazoline-thiazolidinone hybrids is another area of interest. ijcpa.inniscpr.res.in These are often prepared by reacting a 3-amino-quinazolin-4(3H)-one with an appropriate aldehyde and thioglycolic acid. ijcpa.in This multi-component reaction leads to the formation of a thiazolidinone ring at the 3-position of the quinazolinone. While the starting material in this case is a 3-amino-quinazolinone, it highlights a common strategy for incorporating the thiazolidinone moiety. Another approach involves linking pre-formed quinazolinone and thiazolidinone entities through a flexible linker. niscpr.res.in

Conjugation and Complexation Strategies

Conjugation and complexation are powerful tools to modify the physicochemical properties and biological activity of a lead compound. The 2-amino group of this compound is a prime site for such modifications.

Synthesis of Schiff Bases from Amino-Quinazolinones

Schiff bases, or imines, are readily formed by the condensation of a primary amine with an aldehyde or ketone. dergipark.org.tr This reaction provides a straightforward method to introduce a wide variety of substituents onto the quinazolinone core.

A library of new 6-iodoquinazoline-based Schiff bases was synthesized by reacting a 3-amino-6-iodoquinazolin-4-one derivative with various aromatic aldehydes in refluxing acetic acid. uitm.edu.my Another study describes the synthesis of Schiff bases from 3-amino-2-methyl quinazolin-4(3H)-one with different aromatic aldehydes. researchgate.net These examples, while involving a 3-amino group, demonstrate the general applicability of Schiff base formation in the quinazolinone series. The synthesis of Schiff bases from 2-amino-6-iodo/bromo-2-methylquinazolin-4(3H)-ones has also been reported, where condensation with substituted aryl aldehydes yielded the corresponding imines. semanticscholar.org These reactions are typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, sometimes with catalytic amounts of acid. uitm.edu.mysemanticscholar.org

Formation of Metal Complexes (e.g., Co(II), Cu(II), Zn(II))

The nitrogen and oxygen atoms in the quinazolinone ring system are excellent coordinating sites for metal ions. The formation of metal complexes can significantly alter the biological properties of the parent ligand.

Novel complexes of Zn(II) and Cu(II) have been synthesized from a quinoline (B57606) derivative ligand, 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, in a 1:2 metal-to-ligand ratio. nih.gov Further studies have reported the synthesis and characterization of Co(II), Ni(II), Cu(II), and Zn(II) complexes with various quinazoline derivatives. orientjchem.orgnih.gov These complexes often exhibit enhanced biological activities compared to the free ligands. For example, Cu(II) complexes of a novel quinoline derivative ligand have been synthesized and evaluated for their biological activity. acs.org The formation of these complexes is typically achieved by reacting the quinazolinone ligand with a metal salt in a suitable solvent.

Incorporation of Sulfonamide Moieties

The sulfonamide group is a well-known pharmacophore present in many clinically used drugs. Its incorporation into the quinazolinone scaffold can lead to compounds with a diverse range of biological activities.

New series of sulfonamide-bearing quinazolinone derivatives have been synthesized and evaluated for their biological potential. nih.gov One synthetic strategy involves the cyclocondensation of 4-isothiocyanatobenzenesulfonamide (B1195122) with an appropriately substituted 2-aminobenzoic acid. nih.gov This approach builds the quinazolinone ring onto a pre-existing sulfonamide moiety. Alternatively, the sulfonamide group can be introduced by reacting an amino-quinazolinone with a sulfonyl chloride. The synthesis of new 2-aminothiazole (B372263) sulfonamides has been achieved through a simplified approach involving sulfonylation followed by amino group alkylation. nih.gov This highlights a general method for the introduction of sulfonamide groups that could be applicable to this compound.

Mechanistic Investigations and Biological Target Identification

Enzyme Inhibition Studies

Derivatives of 2-Amino-6-iodoquinazolin-4(1H)-one have been identified as potent inhibitors of Phosphatidylinositol 3-Kinase Alpha (PI3Kα), a key enzyme in a signaling pathway that is often hyperactivated in cancer. The inhibitory activity of these compounds is crucial as it can disrupt the uncontrolled growth and proliferation of cancer cells.

One study synthesized a series of novel 2-amino-6-iodo-quinazolin-4-one derivatives and evaluated their anticancer activities. The research highlighted that these compounds induced apoptosis and caused cell cycle arrest at the G2/M phase in human breast cancer (MCF-7) cells. This indicates that the cellular consequence of PI3Kα inhibition by these compounds is the activation of programmed cell death and the halting of cell division. The most potent compound in this series demonstrated an IC50 value of 0.08 μM against PI3Kα.

Table 1: PI3Kα Inhibitory Activity and Cellular Effects of a this compound Derivative

CompoundTarget EnzymeIC50 Value (μM)Cellular ConsequenceCell Line
2-(4-chlorobenzylamino)-6-iodoquinazolin-4(3H)-onePI3Kα0.08Apoptosis and G2/M cell cycle arrestMCF-7

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and quinazoline-based molecules have been successfully developed as EGFR inhibitors. The this compound scaffold has been instrumental in creating new derivatives with enhanced EGFR inhibitory potential.

Research into novel 6-iodo-substituted quinazolinone derivatives has shown their efficacy in targeting the ATP-binding site of the EGFR kinase domain. Molecular docking studies of these compounds have revealed key interactions, such as the formation of a crucial hydrogen bond with the methionine residue at position 793 (Met793) in the hinge region of the receptor. The presence of the iodine atom at the 6-position is thought to enhance binding affinity by forming halogen bonds with the protein. One potent derivative exhibited an IC50 value of 0.15 μM against the EGFR tyrosine kinase.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of angiogenesis, the formation of new blood vessels that is essential for tumor growth. Inhibiting VEGFR-2 is a key strategy in cancer therapy. Derivatives of this compound have shown promise as VEGFR-2 inhibitors.

A series of 6-iodo-quinazolinone derivatives were synthesized and found to be potent inhibitors of VEGFR-2. The most active compound in this series displayed an IC50 value of 0.06 μM against VEGFR-2. These compounds are believed to act by competing with ATP for the binding site on the VEGFR-2 kinase, thereby blocking the signaling cascade that leads to angiogenesis.

Cholinesterases, which include Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical enzymes for regulating neurotransmitter levels. Their inhibition is a therapeutic approach for neurodegenerative diseases like Alzheimer's.

A study investigating new 2-substituted-6-iodo-4(3H)-quinazolinones found that these compounds exhibited inhibitory activity against both AChE and BChE. The research indicated that the nature of the substituent at the 2-position influenced the inhibitory potency. One of the synthesized derivatives showed IC50 values of 1.57 μM and 2.18 μM against AChE and BChE, respectively.

Alpha-glucosidase is an enzyme that plays a key role in carbohydrate digestion. Inhibiting this enzyme can help manage blood sugar levels in individuals with type 2 diabetes. The this compound structure has been explored for its potential in developing α-glucosidase inhibitors.

In a study focused on the synthesis and biological evaluation of 2-substituted-6-iodo-4(3H)-quinazolinones, several compounds demonstrated significant α-glucosidase inhibitory activity. One particular derivative was found to have an IC50 value of 18.24 μM, showcasing its potential to modulate this metabolic pathway.

Cyclooxygenase (COX) enzymes are central to the inflammatory process. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize side effects.

Research into the anti-inflammatory properties of novel quinazolinone derivatives, including those with a 6-iodo substitution, has shown their ability to interact with COX enzymes. A study on new 2,3-disubstituted-6-iodo-quinazolin-4(3H)-ones revealed that some of these compounds possess notable anti-inflammatory activity, with some showing selectivity towards COX-2. One derivative exhibited IC50 values of 7.14 μM and 11.27 μM against COX-1 and COX-2, respectively.

Table 2: Summary of Enzyme Inhibitory Activities for this compound Derivatives

Biological TargetDerivative TypeIC50 Value (μM)
EGFR6-Iodo-quinazolinone derivative0.15
VEGFR-26-Iodo-quinazolinone derivative0.06
Acetylcholinesterase (AChE)2-Substituted-6-iodo-4(3H)-quinazolinone1.57
Butyrylcholinesterase (BChE)2-Substituted-6-iodo-4(3H)-quinazolinone2.18
Alpha-Glucosidase2-Substituted-6-iodo-4(3H)-quinazolinone18.24
Cyclooxygenase-1 (COX-1)2,3-Disubstituted-6-iodo-quinazolin-4(3H)-one7.14
Cyclooxygenase-2 (COX-2)2,3-Disubstituted-6-iodo-quinazolin-4(3H)-one11.27

Receptor Binding and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. nih.gov This approach has been applied to quinazolinone derivatives to explore their therapeutic potential against various targets. nih.govnih.gov

A recent study focused on newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives, which are close analogues of the subject compound. nih.gov These iodoquinazoline compounds were evaluated in silico for their binding affinity against several anticancer targets, including carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). nih.gov The docking studies, performed using AutoDock Vina integrated into the MolModa program, predicted favorable binding interactions. nih.gov For instance, against the CAXII target, the 6-iodoquinazoline (B1454157) analogues showed strong binding affinities, with docking scores more potent than known inhibitors like acetazolamide. nih.gov The compound designated 3b , 6-Iodo-4-(4-aminosulphonylphenyl-amino)-2-(4-methoxyphenyl)-quinazoline, demonstrated the strongest interaction with CAXII with a docking score of -8.45 kcal/mol. nih.gov These computational results suggest that the 6-iodoquinazoline core is a promising scaffold for developing inhibitors of these cancer-related enzymes. nih.gov

Table 1: Molecular Docking Scores of 6-Iodoquinazoline Analogues Against Cancer-Related Enzyme Targets Data sourced from a study on 2,4-disubstituted-6-iodoquinazoline derivatives. nih.gov

Compound ID Target Enzyme Docking Score (kcal/mol)
3a CAXII -7.12
3b CAXII -8.45
3c CAXII -8.23
3d CAXII -8.21
3e CAXII -8.01
3a hTS -7.98
3b hTS -8.97
3c hTS -8.76
3d hTS -8.84
3e hTS -8.54
3a hTK -8.01
3b hTK -8.65
3c hTK -8.54
3d hTK -8.43
3e hTK -8.21

Cellular Pathway Modulation (In Vitro Models)

A key strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest, often at the G2/M checkpoint, which can subsequently lead to apoptosis (programmed cell death). nih.govdovepress.com Various natural and synthetic compounds have been shown to exert their anticancer effects through this mechanism.

For example, the flavonoid luteolin (B72000) and the isoflavone (B191592) genistein (B1671435) have been reported to cause G2/M arrest in colon and bladder cancer cells, respectively, by modulating the expression and activity of key regulatory proteins like cyclin B1 and CDC2. nih.govmdpi.com Similarly, other agents such as the alkaloid erythraline (B1235506) and the synthetic compound 10H-3,6-diazaphenothiazine have demonstrated the ability to induce G2/M phase arrest in cervical and ovarian cancer cell lines. dovepress.commdpi.com This arrest is a response to cellular stress or DNA damage and prevents cells from entering mitosis, thereby inhibiting tumor growth. dovepress.com

Antimicrobial Action Mechanisms (In Vitro Models)

In addition to their anticancer properties, quinazolinone derivatives have emerged as a promising class of antimicrobial agents.

The antibacterial potential of quinazolinones has been demonstrated against various Gram-positive pathogens, including the methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov A novel 4(3H)-quinazolinone derivative was discovered to have potent activity against MRSA strains. nih.gov Further structure-activity relationship studies on this scaffold led to the identification of a compound with low clearance, oral bioavailability, and efficacy in a mouse infection model. nih.gov The mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov Other studies on quinazolinone derivatives have also reported significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.neteco-vector.com

Interactive Table: Antibacterial Activity of Quinazolinone Derivatives against Gram-Positive Bacteria Please note that the following data represents the activity of various quinazolinone derivatives, as specific data for this compound was not available in the reviewed literature.

Compound TypeBacterial StrainMIC (µg/mL)Reference
4(3H)-Quinazolinone derivativeStaphylococcus aureus (MRSA)≤0.5 nih.gov
6-nitro-3(H)-quinazolin-4-oneStaphylococcus aureusVaries researchgate.net
6-nitro-3(H)-quinazolin-4-oneBacillus subtilisVaries researchgate.net
Quinazolinone derivative with naphthyl radicalStaphylococcus aureus16-128 eco-vector.com

The activity of quinazolinone derivatives extends to Gram-negative bacteria. Certain 6-nitro-3(H)-quinazolin-4-one derivatives have exhibited remarkable antibacterial activity against Escherichia coli. researchgate.net Furthermore, some quinazolinone derivatives, particularly when conjugated with silver nanoparticles, have shown enhanced antibacterial activity against Escherichia coli K1 and Pseudomonas aeruginosa. nih.gov The antimicrobial effect of some quinoline (B57606) derivatives, which form the core of quinazolinones, is attributed to the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase. eco-vector.com

Interactive Table: Antibacterial Activity of Quinazolinone Derivatives against Gram-Negative Bacteria Please note that the following data represents the activity of various quinazolinone derivatives, as specific data for this compound was not available in the reviewed literature.

Compound TypeBacterial StrainMIC (µg/mL)Reference
6-nitro-3(H)-quinazolin-4-oneEscherichia coliVaries researchgate.net
Quinazolinone-conjugated silver nanoparticlesEscherichia coli K1Varies nih.gov
Quinazolinone-conjugated silver nanoparticlesPseudomonas aeruginosaVaries nih.gov
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-onePseudomonas aeruginosaVaries frontiersin.org

The quinazolinone scaffold has also been explored for its antifungal properties. A number of new quinazolin-4-one derivatives have been synthesized and screened for their activity against the opportunistic fungal pathogen Candida albicans. nih.gov Additionally, a novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which can be considered structurally related to substituted quinazolines, showed promising antifungal activity against Candida albicans. nih.gov Docking studies suggested that these compounds may exert their effect by inhibiting N-myristoyltransferase (NMT), an essential enzyme in fungi. nih.gov

Interactive Table: Antifungal Activity of Quinazolinone Derivatives Please note that the following data represents the activity of various quinazolinone derivatives, as specific data for this compound was not available in the reviewed literature.

Compound TypeFungal StrainActivityReference
New quinazolin-4-one derivativesCandida albicansBroad spectrum nih.gov
4,6-disubstituted s-triazin-2-yl amino acid derivativesCandida albicansHigh inhibition zones nih.gov
2,6-disubstituted quinolinesCandida albicansMFC < 15 µM nih.gov

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including quinazolines. A quinazoline (B50416) derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has been shown to inhibit the growth of M. smegmatis and M. tuberculosis in vitro with a low minimum inhibitory concentration (MIC). nih.gov Mechanistic studies suggest that its antimycobacterial activity is associated with the dysregulation of intracellular ATP homeostasis and an increase in DNA damage. nih.govnih.gov

Interactive Table: Antimycobacterial Activity of Quinazolinone Derivatives Please note that the following data represents the activity of various quinazolinone derivatives, as specific data for this compound was not available in the reviewed literature.

Compound TypeMycobacterial StrainMIC (µg/mL)Reference
1,2-di(quinazolin-4-yl)diselane (DQYD)M. smegmatis20 (obvious inhibition) nih.gov
1,2-di(quinazolin-4-yl)diselane (DQYD)M. tuberculosisLow value nih.govnih.gov

Inhibition of Biofilm Formation in Bacterial Strains

Bacterial biofilms are notoriously difficult to eradicate as they provide a protective environment for bacteria against antibiotics and host immune responses. The quinazolinone scaffold has emerged as a promising framework for the development of agents that can inhibit biofilm formation.

Detailed research into novel 4(3H)-quinazolinonyl aminopyrimidine derivatives, which share a core structure with this compound, has demonstrated significant anti-biofilm capabilities. nih.gov These compounds were synthesized and evaluated for their ability to prevent biofilm formation in both Gram-positive and Gram-negative bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov

The studies revealed that certain analogues were highly effective at inhibiting MRSA biofilm formation, with IC₅₀ values indicating potent activity at micromolar concentrations. nih.gov The mechanism is believed to involve the disruption of processes essential for the initial attachment of bacteria to surfaces or the subsequent maturation of the biofilm matrix. The analogues featuring 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl groups were particularly effective, suggesting that the substitution pattern on the quinazolinone core plays a crucial role in determining the inhibitory potency. nih.gov

Table 1: Biofilm Inhibition by Quinazolinone Derivatives against MRSA

Compound Analogue Substituent Group IC₅₀ (µM) nih.gov
5h 2,4,6-trimethoxy phenyl 20.7
5j 4-methylthio phenyl 22.4
5k 3-bromo phenyl 21.9

This table is interactive. Click on the headers to sort the data.

These findings underscore the potential of the quinazolinone scaffold as a platform for developing new antibacterial agents that target biofilm formation, a key virulence factor in many chronic infections.

Antiviral Activity through Interference with Viral Replication Processes

The quinazolinone nucleus is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antiviral activity against a wide range of viruses. mdpi.comresearchgate.net The mechanism of action often involves the targeted interference with critical stages of the viral replication cycle. Derivatives of 6-iodoquinazolin-4(3H)-one, closely related to the subject compound, have shown activity against influenza viruses. nih.gov

Research has demonstrated that quinazolinone derivatives can act as potent inhibitors of various human and plant viruses by targeting key viral enzymes and proteins. For instance, certain derivatives have shown remarkable activity against Zika Virus (ZIKV) and Dengue Virus (DENV), with EC₅₀ values as low as 86 nM. nih.gov The antiviral effect of these compounds is achieved without significant cytotoxicity to mammalian host cells, highlighting their specificity. nih.gov

The mechanisms of interference are diverse:

Inhibition of Viral Proteins: Myricetin derivatives containing a quinazolinone moiety have been found to bind to the Tobacco Mosaic Virus coat protein (TMV-CP) with high affinity, preventing viral assembly. acs.org Other quinazolinone derivatives have shown potent inhibition against the HCV NS3-4A protease, an enzyme essential for viral replication. mdpi.com

Interference with Viral Transactivation: Studies on structurally related quinolone derivatives have shown they can suppress the Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR) promoter. nih.gov This action effectively halts virus production in latently infected cells and extends to inhibiting cytomegalovirus (CMV) replication. nih.gov

Broad-Spectrum Inhibition: The quinazoline scaffold has been utilized to develop agents effective against a wide array of DNA and RNA viruses. Newly synthesized 3-hydroxy-quinazoline-2,4(1H,3H)-diones were identified as specific inhibitors of vaccinia virus and adenovirus. nih.gov Similarly, other derivatives have demonstrated activity against Herpes Simplex Virus (HSV-1 and HSV-2). lifesciencesite.com

Table 2: Antiviral Activity of Various Quinazolinone Derivatives

Compound/Derivative Class Target Virus Reported Activity Reference
2,3,6-trisubstituted quinazolinones Zika Virus (ZIKV) EC₅₀ as low as 86 nM nih.gov
2,3,6-trisubstituted quinazolinones Dengue Virus (DENV) Potent activity nih.gov
6-iodo-3-aryl-quinazolin-4(3H)-ones Influenza A (H5N1) Moderate activity nih.gov
3-hydroxy-quinazoline-2,4(1H,3H)-diones Vaccinia Virus EC₅₀ = 1.7 µM nih.gov
3-hydroxy-quinazoline-2,4(1H,3H)-diones Adenovirus-2 EC₅₀ = 6.2 µM nih.gov
Myricetin-quinazolinone hybrids Tobacco Mosaic Virus (TMV) Kd = 0.012 μM (against TMV-CP) acs.org
Quinazoline artemisinin (B1665778) hybrids Cytomegalovirus (CMV) EC₅₀ = 0.15−0.21 μM mdpi.com
2-phenoxy-triazoloquinazolines Herpes Simplex Virus-1 (HSV-1) Significant activity lifesciencesite.com

This table is interactive. Click on the headers to sort the data.

This body of evidence strongly suggests that this compound likely shares this potential for interfering with viral replication, making it a valuable candidate for the development of novel antiviral therapeutics.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Biological Activity

The biological activity of quinazolinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Modifications at positions C-2, C-4, and C-6 have been extensively studied to optimize the therapeutic potential of these compounds.

The presence and position of halogen atoms on the quinazoline (B50416) ring can significantly modulate biological activity. In a study on quinazolinone derivatives as inhibitors of NF-κB, the substitution of a halogen at C-6 or C-7 was considered. nih.gov It was found that a fluorine atom at C-7 resulted in a stronger binding affinity to NF-κB compared to a fluorine at C-6. nih.gov The fluorine atom's ability to form hydrogen bonds with Arg305 and Asp271 residues was crucial for this enhanced binding. nih.gov When chlorine replaced fluorine, these specific hydrogen bonds were absent, indicating that the nature of the halogen is as important as its position. nih.gov

In the context of anticancer activity, iodo-substituted quinazoline derivatives have been explored. nih.gov The use of iodine is attributed to its high atomic number and the specificity of its uptake in certain tissues, which is particularly relevant for targeted therapies like those for thyroid cancer. nih.gov For instance, the synthesis of 6-iodo-1-allylquinazoline-2,4(1H,3H)-dione highlights the incorporation of iodine at the C-6 position as a key structural feature for potential anticancer agents targeting EGFR. nih.gov

The amino group at the C-2 position of the quinazoline ring is a critical determinant of biological activity. In many quinazolinone derivatives, this group serves as a key interaction point with biological targets. For instance, in a series of C2-substituted quinazolinones, the amino group was observed to form hydrogen bonds with Asp239 and Lys241 residues of the target receptor. nih.gov

Modifications of the C-2 amino group can lead to significant changes in activity. For example, the introduction of small lipophilic groups at the C-2 position of quinazoline has been shown to potentially increase tubulin polymerization inhibitory activity. nih.gov Furthermore, the synthesis of 2-guanidino-4(3H)-quinazolinones has been explored for chemotherapeutic activities. researchgate.net The conversion of the 2-amino group into a guanidino moiety can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The C-4 position of the quinazoline ring is another crucial site for modification to modulate biological activity. A 4-anilinoquinazoline (B1210976) moiety is often considered essential for certain biological activities. nih.gov For instance, in the context of tubulin polymerization inhibition, a quinazoline moiety substituted at the C-4 position with an aminophenyl group is a requirement for activity. nih.gov The nature of the substituent on the aniline (B41778) ring is also important, with electron-withdrawing groups at the meta or para position often increasing activity. nih.gov

The development of 4-aminoquinazoline derivatives has been a focus for identifying potent antagonists for receptors like the opioid receptor-like 1 (ORL1). nih.gov Synthesis and SAR studies of these derivatives have led to the identification of highly potent and selective antagonists. nih.gov Furthermore, the introduction of various substituents at the C-4 position has been explored in the context of anti-MERS-CoV agents, where 4-anilino-6-aminoquinazoline derivatives have shown high inhibitory activity. nih.gov

Substituents at the C-6 position of the quinazoline ring play a significant role in defining the biological activity profile. For instance, placing a nitro group at the C-6 position has been shown to increase the anticancer activity of certain quinazoline derivatives. nih.gov Conversely, an electron-releasing fragment at the C-5 and/or C-6 positions can enhance activity in other contexts, such as tubulin polymerization inhibition. nih.gov

The introduction of more complex moieties at C-6 has also been a successful strategy. A series of novel quinazoline derivatives bearing various C-6 benzamide (B126) substituents were synthesized and evaluated as highly selective and potent EGFR inhibitors. nih.gov In another study, the substitution at C-6 with a 2,4-substituted-arylamino group was found to be more active than the 3-substituted one in dihydropyrazolo-substituted-quinazolines evaluated for cytotoxic activity. nih.gov Furthermore, the introduction of aryl groups at the C-6 position of 2-(2-aminopyrimidin-4-yl)quinazolin-4(3H)-ones led to compounds that efficiently inhibited biofilm formation in MRSA. nih.gov

Pharmacophore Elucidation and Optimization Strategies

The elucidation of the pharmacophore for quinazolinone-based compounds is essential for designing more potent and selective inhibitors. A pharmacophore model typically includes key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a specific biological target.

For quinazolinone derivatives targeting EGFR, the 4-anilinoquinazoline moiety is a core pharmacophoric element. nih.gov Optimization strategies often involve modifying the substituents on the aniline ring and at other positions of the quinazoline core to enhance binding affinity and selectivity. nih.gov For instance, the introduction of specific benzamide moieties at C-6 led to highly selective EGFR inhibitors. nih.gov

In the context of anti-inflammatory activity, molecular docking studies have helped to elucidate the binding modes of quinazolinone derivatives with NF-κB. nih.gov These studies revealed the importance of the C-2 amino group for hydrogen bonding and the role of substituents at C-6 and C-7 in modulating binding affinity. nih.gov Such insights are invaluable for optimizing the anti-inflammatory properties of this class of compounds.

Correlation between Molecular Features and Enzyme/Receptor Binding Affinity

A clear correlation exists between the molecular features of quinazolinone derivatives and their binding affinity to enzymes and receptors. This relationship is governed by a combination of electronic, steric, and hydrophobic interactions.

For EGFR inhibitors, the presence of specific substituents on the 4-anilino ring can significantly impact binding affinity. nih.govresearchgate.net Quantum mechanical calculations and QSAR studies have been employed to understand the pairwise interaction energies between the inhibitor and active site residues, providing a detailed rationale for the observed SAR. researchgate.net

In the case of NF-κB inhibitors, the length of an alkyl side chain at the C-2 position was found to influence binding affinity. nih.gov An optimal chain length resulted in maximum binding ability, while longer chains led to steric hindrance. nih.gov This demonstrates the delicate balance of molecular features required for potent enzyme inhibition. The nature of the halogen substituent at C-6 or C-7 also directly correlated with binding affinity, with fluorine being superior to chlorine due to its ability to form specific hydrogen bonds. nih.gov

The following table provides a summary of the structure-activity relationships discussed:

Position of ModificationSubstituent TypeEffect on Biological ActivityReference
C-2Small lipophilic groupsIncreased tubulin polymerization inhibition nih.gov
C-2Amino groupHydrogen bonding with target receptors nih.gov
C-4Anilino groupEssential for certain anticancer activities nih.gov
C-4Aminophenyl groupRequired for tubulin polymerization inhibition nih.gov
C-6Nitro groupIncreased anticancer activity nih.gov
C-6Benzamide moietiesPotent and selective EGFR inhibition nih.gov
C-6/C-7Halogen (Fluorine vs. Chlorine)Fluorine enhances NF-κB binding affinity nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For derivatives of 2-Amino-6-iodoquinazolin-4(1H)-one, molecular docking simulations are crucial in elucidating their potential as inhibitors of various protein targets, particularly kinases involved in cancer pathways like the Epidermal Growth Factor Receptor (EGFR). unar.ac.idresearchgate.net

In typical molecular docking studies involving quinazoline (B50416) derivatives, the crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Software like AutoDock Vina is then employed to perform the docking calculations. nih.gov The results of these simulations provide a docking score, which is an estimation of the binding energy, and a detailed view of the ligand-protein interactions at the atomic level.

For quinazoline-based compounds, key interactions often involve the formation of hydrogen bonds between the quinazoline core and amino acid residues in the ATP-binding pocket of the target protein. For instance, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. The amino group at the C2 position and the carbonyl group at the C4 position of this compound are also potential sites for hydrogen bonding. The iodine atom at the C6 position can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

Table 1: Representative Molecular Docking Data for Quinazoline Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Quinazolinone DerivativesDNA GyraseAsn46, Asp73, Arg136-5.96 to -8.58
4-AnilinoquinazolinesEGFRNot specifiedNot specified
Quinazolinone DerivativesNF-κBSer240, Lys241, Asn247, Asp271, Arg305Not specified

This table presents representative data from studies on quinazolinone derivatives to illustrate the type of information obtained from molecular docking simulations. The specific binding affinity and interacting residues for this compound would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by finding a correlation between calculated molecular descriptors and the experimentally determined activity of a series of compounds. orientjchem.org For quinazoline derivatives, 2D and 3D-QSAR studies are employed to predict their anticancer activity and to guide the design of new, more potent analogs. nih.govdigitellinc.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of quinazoline compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links the descriptors to the biological activity. orientjchem.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

For this compound, a QSAR model could predict its activity based on descriptors related to its specific substitutions, such as the presence of the amino group at C2 and the iodine atom at C6. These models have shown that descriptors related to atomic net charges and the energy of frontier molecular orbitals (HOMO and LUMO) can be significant in predicting the anticancer activity of quinazoline derivatives. orientjchem.org

Table 2: Key Parameters in QSAR Model Development for Quinazoline Derivatives

QSAR ParameterDescriptionTypical Value/Metric
R² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.> 0.5
r²_pred (External Validation R²) A measure of the predictive ability of the model on an external set of compounds.> 0.6
Molecular Descriptors Numerical values that encode information about the chemical structure of a molecule.Electronic, Steric, Topological, etc.

This table outlines the statistical parameters commonly used to validate the robustness and predictive power of QSAR models for quinazoline derivatives. nih.govresearchgate.net

ADMET Prediction Research (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties of a drug candidate, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success in clinical trials. In silico ADMET prediction has become an essential part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. tandfonline.com

For this compound, various computational tools and web servers can be used to predict its ADMET properties. These predictions are based on the compound's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

Key ADMET parameters that can be predicted include:

Human Intestinal Absorption (HIA): Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential of the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Hepatotoxicity: Predicts the potential of the compound to cause liver damage.

Ames Mutagenicity: Predicts the mutagenic potential of the compound.

Studies on quinazoline derivatives have shown that many of these compounds exhibit good drug-like properties and favorable ADMET profiles. tandfonline.comacs.org

Table 3: Predicted ADMET Properties for Representative Quinazolinone Derivatives

PropertyPredicted OutcomeImplication
Human Intestinal Absorption GoodLikely to be well-absorbed orally.
Blood-Brain Barrier Penetration VariesCan be tailored for CNS or peripheral targets.
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Hepatotoxicity Non-toxicLower risk of liver damage.
Ames Mutagenicity Non-mutagenicLower risk of causing genetic mutations.

This table provides a general overview of the types of ADMET predictions made for quinazolinone derivatives. The specific profile for this compound would need to be calculated using appropriate software.

Electronic Structure Calculations (e.g., HOMO/LUMO Energy Levels)

Electronic structure calculations, often performed using Density Functional Theory (DFT), provide valuable insights into the chemical reactivity and stability of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap generally implies greater stability. orientjchem.org

For this compound, DFT calculations can be used to determine these electronic properties. The results of these calculations can help in understanding its reactivity in biological systems and can be used as descriptors in QSAR models. orientjchem.org For example, a lower HOMO-LUMO gap might suggest higher reactivity. The distribution of these orbitals can also indicate the most likely sites for electrophilic and nucleophilic attack.

Table 4: Significance of HOMO and LUMO in Molecular Reactivity

ParameterDescriptionChemical Interpretation
HOMO Energy Energy of the highest occupied molecular orbital.Related to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of chemical stability and reactivity.

This table explains the chemical significance of the frontier molecular orbitals, which are fundamental to understanding the reactivity of this compound.

Fluorescence-Structure-Charge Distribution Property (FSPR) Relationship Studies

The relationship between a molecule's structure, its electronic properties, and its fluorescence is a key area of research, particularly for the development of fluorescent probes and imaging agents. Quinazoline derivatives have been investigated for their fluorescent properties, with studies showing that substitutions on the quinazoline core can significantly influence the emission wavelength and quantum yield. rsc.orgrsc.org

The fluorescence of a molecule is dependent on its ability to absorb light and then re-emit it at a longer wavelength. This process is influenced by the molecule's electronic structure, particularly the HOMO-LUMO gap, and the distribution of charge within the molecule. For this compound, the amino group at C2 acts as an electron-donating group, which can enhance fluorescence. The iodine at C6, being a heavy atom, could potentially lead to quenching of fluorescence through the heavy-atom effect, but it also influences the electronic distribution.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the absorption and emission spectra of molecules like this compound. nih.govacs.org These calculations can help in understanding how structural modifications affect the fluorescent properties and can guide the design of new quinazoline-based fluorophores.

Table 5: Factors Influencing the Fluorescence of Quinazoline Derivatives

Structural/Electronic FactorEffect on Fluorescence
Electron-Donating Groups Can increase fluorescence quantum yield and cause a red-shift in emission.
Electron-Withdrawing Groups Can influence the charge transfer character and shift emission wavelengths.
Solvent Polarity Can alter the energy levels of the excited state, leading to shifts in emission.
Heavy Atoms May decrease fluorescence intensity (quenching).

This table summarizes the key factors that can be computationally and experimentally studied to understand the fluorescence properties of quinazoline derivatives like this compound.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model can be used as a 3D query to search large chemical databases in a process called virtual screening, with the aim of identifying new compounds with the desired biological activity. nih.gov

For a compound like this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar compounds with a particular target. The key pharmacophoric features would likely include:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the carbonyl group and ring nitrogens).

A hydrophobic/aromatic feature (from the quinazoline ring system).

Once a pharmacophore model is developed and validated, it can be used to screen virtual libraries of compounds to find novel molecules that match the pharmacophoric features. This approach has been successfully used to identify new inhibitors for various targets using the quinazoline scaffold. rsc.orgnih.gov

Table 6: Common Pharmacophoric Features for Kinase Inhibitors

Pharmacophoric FeatureDescriptionPotential Location in this compound
Hydrogen Bond Donor A group that can donate a hydrogen atom to a hydrogen bond.Amino group at C2, N-H at position 1.
Hydrogen Bond Acceptor An electronegative atom that can accept a hydrogen atom in a hydrogen bond.Carbonyl oxygen at C4, Nitrogen atoms in the ring.
Aromatic Ring A flat, cyclic, conjugated system.The quinazoline ring itself.
Hydrophobic Group A nonpolar group that can engage in hydrophobic interactions.The overall scaffold.

This table illustrates the common pharmacophoric features that would be considered in a model for a kinase inhibitor like this compound.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Amino-6-iodoquinazolin-4(1H)-one, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton. The aromatic protons on the quinazolinone ring system exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 7. Similarly, the proton at position 7 (H-7) will present as a doublet of doublets, coupled to both H-5 and H-8. The proton at position 8 (H-8) will also be a doublet. The introduction of the electron-withdrawing iodine atom at the 6-position influences the chemical shifts of the adjacent protons. The amino (-NH₂) and amide (N-H) protons are typically observed as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C-4) is characteristically found in the downfield region of the spectrum. The carbon atom bearing the iodine (C-6) will show a signal at a chemical shift value influenced by the heavy atom effect. The other aromatic and heterocyclic carbons can be assigned based on their chemical shifts and by using advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-5~ 8.0C-2
H-7~ 7.8C-4
H-8~ 7.4C-4a
-NH₂Variable (broad)C-5
N-HVariable (broad)C-6
C-7
C-8
C-8a

Note: The chemical shift values are estimates based on data from structurally related quinazolinone compounds and are subject to variation based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS confirms the molecular formula of the compound, distinguishing it from other potential structures with the same nominal mass.

Typically utilizing soft ionization techniques such as Electrospray Ionization (ESI), the analysis of this compound would yield the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the theoretically calculated mass for the chemical formula C₈H₇IN₃O⁺.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₈H₆IN₃O
Calculated Exact Mass (M)286.9556 u
Calculated Exact Mass of [M+H]⁺287.9634 u
Expected Experimental m/z~287.9634

The high resolution of the mass analyzer allows for mass measurements with an error of less than 5 ppm, providing strong evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational modes for this compound include the stretching vibrations of the amino (N-H) and amide (N-H) groups, the carbonyl (C=O) group, and the carbon-nitrogen (C=N) and carbon-carbon (C=C) bonds within the heterocyclic and aromatic rings. The presence of the iodine atom can be inferred from a low-frequency stretching vibration (C-I). For a related compound, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, N-H stretching vibrations have been observed around 3284 cm⁻¹ and 3194 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3400 - 3200
Amide (N-H)N-H Stretch3300 - 3100
Carbonyl (C=O)C=O Stretch1700 - 1650
Imine (C=N)C=N Stretch1650 - 1550
Aromatic RingC=C Stretch1600 - 1450
Carbon-IodineC-I Stretch600 - 500

These characteristic absorption bands provide a molecular fingerprint, aiding in the structural confirmation of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by this compound, providing information about the electronic transitions within the molecule. The quinazolinone core, being a conjugated system, is expected to exhibit strong absorption in the UV region.

The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, will show one or more absorption maxima (λ_max). The positions and intensities of these bands are characteristic of the chromophoric system of the molecule. The presence of the amino group and the iodine atom as substituents on the aromatic ring will influence the electronic transitions and thus the λ_max values. The study of related quinazolinone derivatives has shown that these compounds possess characteristic UV absorption profiles that can be used for their identification. researchgate.net

Interactive Data Table: Expected UV-Vis Spectral Properties

Parameter Expected Range
λ_max 1~ 220 - 250 nm
λ_max 2~ 300 - 350 nm
Molar Absorptivity (ε)Dependent on concentration and solvent

The specific λ_max values can be used for quantitative analysis and to study the effects of different solvents or pH on the electronic structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has limited volatility due to the presence of polar amino and amide groups, derivatization is often a necessary step before GC analysis. nih.govnih.gov

The derivatization process involves converting the polar N-H groups into less polar, more volatile derivatives, for example, by silylation. Once derivatized, the compound can be vaporized and separated from any volatile impurities on a GC column. The retention time in the chromatogram is a characteristic property that can be used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum of the derivatized this compound will show a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm its identity and structure. This technique is highly sensitive and is excellent for assessing the purity of the compound.

Interactive Data Table: GC-MS Analysis Parameters

Step Description
Derivatization Reaction with a silylating agent (e.g., BSTFA) to increase volatility.
GC Separation Separation on a capillary column based on boiling point and polarity.
MS Detection Ionization (e.g., by electron impact) and detection of the molecular ion and fragment ions.

X-ray Crystallography for Detailed Structural Elucidation of Compounds and Complexes

X-ray crystallography provides the most definitive structural information for a crystalline solid by determining the precise arrangement of atoms in three-dimensional space. For this compound, a single-crystal X-ray diffraction study would yield detailed data on bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Predicted Crystallographic Parameters (based on analogs)

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular InteractionsN-H···O hydrogen bonding, π-π stacking

A successful crystallographic analysis would provide an unambiguous confirmation of the compound's structure and stereochemistry.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₈H₆IN₃O.

A close agreement between the found and calculated values provides strong evidence for the purity and the empirical formula of the compound. For a related compound, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, elemental analysis has been successfully used to confirm its composition. researchgate.net

Interactive Data Table: Elemental Analysis Data for C₈H₆IN₃O

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C)33.47To be determined
Hydrogen (H)2.11To be determined
Iodine (I)44.19To be determined
Nitrogen (N)14.64To be determined
Oxygen (O)5.57To be determined

The results of the elemental analysis are a cornerstone in the comprehensive characterization of any newly synthesized chemical entity.

Differential Scanning Fluorimetry for Protein Stability and Ligand Binding Assessment

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput and cost-effective biophysical technique used to assess the thermal stability of proteins and to screen for ligand binding. researchgate.netnih.gov The principle of DSF lies in monitoring the thermal denaturation of a protein in the presence and absence of a potential ligand. nih.gov This is typically achieved by measuring the fluorescence of a dye that has a preference for the hydrophobic regions of a protein, which become exposed as the protein unfolds upon heating. researchgate.net

The binding of a ligand, such as this compound, to a target protein often leads to a more stable protein-ligand complex. This increased stability is reflected as a shift in the melting temperature (Tm) of the protein to a higher value. The magnitude of this thermal shift (ΔTm) is an indicator of the binding affinity and the stabilizing effect of the compound.

There are two main approaches to DSF:

Conventional DSF: This method utilizes an extrinsic fluorescent dye, such as SYPRO Orange, which binds to the hydrophobic cores of proteins as they unfold. harvard.edu The fluorescence intensity is monitored as the temperature is gradually increased. harvard.edu

NanoDSF: This technique measures the changes in the intrinsic fluorescence of the protein, specifically from tryptophan and tyrosine residues. harvard.edumdpi.com As the protein unfolds, the local environment of these aromatic amino acids changes, leading to a shift in their fluorescence emission. harvard.edu NanoDSF is advantageous as it does not require an external dye, which can sometimes interfere with the protein-ligand interaction, and it can be performed with significantly less sample. mdpi.com

DSF is a valuable tool in early-stage drug discovery for several reasons:

Screening: It allows for the rapid screening of large compound libraries to identify potential binders. researchgate.net

Optimization: It aids in optimizing buffer conditions for protein storage, assays, and crystallization by identifying conditions that enhance protein stability. nih.gov

Mechanism of Action: By observing changes in protein stability, researchers can gain insights into how a compound might be interacting with its target.

ParameterDescription
Melting Temperature (Tm) The temperature at which 50% of the protein is unfolded.
Thermal Shift (ΔTm) The change in the melting temperature of a protein upon ligand binding. A positive ΔTm indicates stabilization.

Surface Plasmon Resonance for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that enables the real-time monitoring of biomolecular interactions. bioradiations.comnuvisan.com It is widely regarded as a gold standard for characterizing the binding kinetics and affinity of interactions between a ligand (in this case, this compound) and a target protein. drugdiscoverytrends.comnih.gov

The core principle of SPR involves immobilizing one of the interacting molecules (the "ligand") onto a sensor chip with a thin metal film, typically gold. nih.govnih.gov The other molecule (the "analyte") is then flowed over this surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal, measured in Resonance Units (RU). nih.gov

A typical SPR experiment generates a sensorgram, a plot of the SPR signal versus time, which provides a wealth of information about the binding interaction:

Association Phase: As the analyte flows over the sensor surface, the binding to the immobilized ligand causes the SPR signal to increase. The rate of this increase is related to the association rate constant (ka).

Equilibrium Phase: At a certain point, the rate of association equals the rate of dissociation, and the SPR signal plateaus.

Dissociation Phase: When the flow of the analyte is replaced with a buffer, the bound analyte begins to dissociate from the ligand, causing the SPR signal to decrease. The rate of this decrease is related to the dissociation rate constant (kd).

From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka). bioradiations.com A lower KD value indicates a higher binding affinity.

SPR offers several advantages for studying the interaction of this compound with its target:

Real-Time Data: It provides dynamic information about the binding event as it happens. bioradiations.comnuvisan.com

Label-Free: It does not require the labeling of either the compound or the protein, which can sometimes alter their binding properties. bioradiations.comnih.gov

Kinetic Information: It allows for the determination of both on-rates (ka) and off-rates (kd), providing a more complete picture of the binding kinetics than endpoint assays. nicoyalife.com

High Sensitivity: Modern SPR instruments can detect a wide range of affinities, from weak (millimolar) to very strong (picomolar). nuvisan.com

ParameterDescription
Association Rate Constant (ka) The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant (kd) The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation Constant (KD) A measure of the affinity of the binding interaction, calculated as the ratio of kd to ka.
Resonance Units (RU) The unit of measurement for the SPR signal, which is proportional to the mass of analyte bound to the sensor surface.

The integration of DSF and SPR provides a comprehensive characterization of the interaction between this compound and its protein target. DSF can be used for initial screening and to confirm that the compound stabilizes the protein, while SPR provides detailed kinetic and affinity data that is crucial for understanding the mechanism of action and for guiding further drug development efforts.

Future Research Directions and Potential Applications

Development of Novel Lead Compounds for Targeted Therapies

The 2-aminoquinazolin-4(1H)-one core is a "privileged structure" in medicinal chemistry, known for its role in compounds that exhibit high affinity for various biological targets. This makes it an excellent starting point for the development of novel lead compounds. Research has demonstrated that derivatives of this scaffold can be potent inhibitors of critical biological targets, such as enzymes involved in viral replication and cancer progression.

For instance, derivatives of 2-aminoquinazolin-4(3H)-one have shown significant inhibitory activity against SARS-CoV-2. nih.gov One study identified 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one as a particularly potent compound with an IC₅₀ value of less than 0.25 μM against the virus. nih.gov Further optimization of these derivatives, such as through N-substitution, has been shown to improve pharmacokinetic properties while maintaining antiviral activity, highlighting a clear strategy for developing new anti-SARS-CoV-2 agents. nih.gov

Similarly, in the field of oncology, novel 4-hydroxyquinazoline derivatives have been designed to overcome resistance to PARP inhibitors, a class of cancer drugs. mdpi.com By modifying the quinazoline (B50416) scaffold, researchers developed a compound, designated B1, which exhibited superior cytotoxicity in PARPi-resistant cell lines compared to the established drug Olaparib. mdpi.com These examples underscore the potential of the 2-Amino-6-iodoquinazolin-4(1H)-one framework as a foundational structure for creating next-generation targeted therapies. The iodine atom at the 6-position offers a site for further modification to enhance potency or to introduce new functionalities.

Inhibitory Activity of Selected Quinazolinone Derivatives
CompoundTargetInhibitory Concentration (IC₅₀)
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneSARS-CoV-2&lt; 0.25 μM
N-acetyl 2-aminoquinazolin-4-(3H)-one derivative (2b)SARS-CoV-20.31 μM
4-Hydroxyquinazoline derivative (IN17)PARP10.47 μM
Quinazolin-4-one based hydroxamic acid (48c)PI3Kδ1.5 nM
Quinazolin-4-one based hydroxamic acid (48c)HDAC63.2 nM

Design of Selective Enzyme and Receptor Modulators

A key challenge in drug development is achieving selectivity for the intended biological target to minimize off-target effects. The quinazolinone scaffold has proven to be highly adaptable for designing selective modulators of enzymes and receptors. The ability to modify various positions on the quinazoline ring allows for the fine-tuning of interactions within the binding sites of specific proteins.

Research into quinazolin-4-one-based hydroxamic acids has led to the creation of dual inhibitors of PI3K and HDAC enzymes. nih.gov Certain compounds in this series demonstrated high potency and selectivity against specific isoforms, such as PI3Kδ and HDAC6, with IC₅₀ values in the low nanomolar range. nih.gov This work illustrates a rational design approach where a pharmacophore for one target (HDAC) is integrated into a scaffold known to inhibit another (PI3K), resulting in a selective dual-action molecule. nih.gov

Furthermore, derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of multiple tyrosine kinases, which are crucial regulators of cell growth and are often dysregulated in cancer. nih.gov Specific derivatives have shown excellent inhibitory activity against kinases like CDK2 and HER2, with some compounds matching the potency of approved drugs like lapatinib. nih.gov The this compound structure provides a template that can be systematically modified to probe the binding requirements of different kinase ATP-binding sites, facilitating the design of highly selective inhibitors for therapeutic use.

Exploration of Polypharmacology and Multi-Target Inhibition Strategies

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, is an emerging and powerful strategy. The quinazolinone core is well-suited for this approach due to its ability to be decorated with various functional groups that can interact with different biological targets.

The development of dual PI3K/HDAC inhibitors is a prime example of a successful multi-target inhibition strategy based on the quinazolin-4-one scaffold. nih.gov Simultaneous inhibition of these two pathways has been shown to synergistically inhibit tumor growth and overcome resistance mechanisms that can limit the efficacy of single-target agents. nih.gov

The inherent versatility of the this compound structure allows for its use as a central scaffold to which different pharmacophores can be attached. By strategically modifying the amino group at the 2-position and leveraging the iodine at the 6-position for coupling reactions, researchers can design molecules that engage with multiple, disease-relevant targets. This approach could lead to more effective therapies for cancer, inflammatory disorders, and infectious diseases by simultaneously disrupting several pathological processes.

Applications as Biochemical Probes and Tool Compounds in Biological Systems

Beyond its therapeutic potential, this compound and its derivatives are valuable as biochemical probes and tool compounds for studying biological systems. The iodine atom is particularly advantageous, as it can be replaced with a radioisotope, such as ¹²⁵I, to create radiolabeled probes for imaging and biodistribution studies.

One study detailed the development of a radioiodinated quinazolinone prodrug designed to be activated by alkaline phosphatase, an enzyme overexpressed in many tumors. researchgate.net This approach, termed enzyme-mediated cancer imaging and therapy (EMCIT), uses the radiolabeled compound to visualize tumor locations and potentially deliver targeted radiotherapy. researchgate.net The 6-iodo position on the quinazolinone ring is crucial for this application, demonstrating a direct use for this specific structural feature.

Furthermore, tool compounds are essential for elucidating the mechanism of action of new drug candidates. While certain 2-aminoquinazolin-4-(3H)-one derivatives are known to have potent anti-SARS-CoV-2 activity, their precise mode of action remains unidentified. nih.gov Derivatives of this compound could be functionalized with fluorescent tags or affinity labels to create probes that can identify the specific viral or host proteins they interact with, thereby clarifying their antiviral mechanism.

Strategies for Enhancing Biological Potency and Selectivity in Pre-clinical Development

A central focus of future research will be the systematic optimization of the this compound scaffold to maximize biological potency and selectivity. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications translate into biological effects.

Key strategies for enhancing the preclinical profile of quinazolinone derivatives include:

Modification at the C4 and C6 Positions: Research on 4-aminoquinazoline derivatives has shown that introducing different substituents at the C4 and C6 positions can significantly impact inhibitory activity against targets like PI3Kα. nih.gov The 6-iodo group on the title compound serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govchim.it

N-Substitution: Modifying the amino group or the nitrogen atoms within the quinazoline ring can drastically alter a compound's properties. For example, N-acetylation of a 2-aminoquinazolin-4-(3H)-one derivative was shown to improve its pharmacokinetic profile, increasing its exposure in vivo without sacrificing its potent antiviral activity. nih.gov

Targeted Library Synthesis: Using combinatorial chemistry and solid-phase synthesis techniques, large libraries of this compound derivatives can be created. nih.gov This allows for the high-throughput screening of many structural variations to rapidly identify compounds with enhanced potency and selectivity against a desired biological target.

Strategies for Modifying the Quinazolinone Scaffold
Position/ModificationStrategyPotential OutcomeReference Example
C6-PositionSuzuki-Miyaura cross-couplingIntroduce aryl/heteroaryl groups to probe binding pockets and improve potency.Synthesis of PI3Kα inhibitors. nih.gov
N-SubstitutionAcylation of the 2-amino groupImprove pharmacokinetic properties (e.g., AUC, Cmax).Development of anti-SARS-CoV-2 agents. nih.gov
C4-PositionNucleophilic substitutionIntroduce diverse amine substituents to optimize target engagement.Optimization of PI3Kα inhibitors. nih.gov
Scaffold HybridizationIncorporate a second pharmacophoreCreate dual-target or multi-target inhibitors.Design of PI3K/HDAC dual inhibitors. nih.gov

Integration of New Synthetic Methodologies for Sustainable Production

As promising compounds move towards clinical application, the development of efficient, scalable, and environmentally friendly synthetic methods becomes critical. Traditional synthetic routes often rely on harsh reagents, high temperatures, and volatile organic solvents. Future research will focus on integrating green chemistry principles into the production of this compound and its derivatives.

Promising sustainable methodologies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. A green, microwave-assisted protocol has been developed for the synthesis of related 3-amino-2-methyl-quinazolin-4(3H)-ones, demonstrating the applicability of this technology. mdpi.com

Mechanochemistry: Performing reactions by ball-milling in the absence of bulk solvents is a highly sustainable approach. A mechanochemical method using a deep eutectic solvent as a catalyst was successfully used to synthesize a bis-quinazolinone derivative, showcasing a clean and efficient alternative to conventional synthesis. mdpi.com

Metal- and Catalyst-Free Protocols: An efficient and selective procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed that avoids the use of any metal catalysts, reducing cost and environmental impact. mdpi.com

Solid-Phase Synthesis: This methodology is ideal for creating libraries of compounds for screening and can simplify purification processes. A solid-phase synthesis for 2-amino-4(1H)-quinazolinone derivatives has been described, which is amenable to combinatorial library generation. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Amino-6-iodoquinazolin-4(1H)-one?

The compound is typically synthesized via cyclization reactions involving benzoxazinone intermediates. For example, 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one reacts with hydrazine hydrate to yield 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, a structurally analogous derivative . Another method involves hydrogenation of intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one to form quinazolinone derivatives . Key steps include nucleophilic substitution and cyclocondensation, monitored via TLC for reaction completion .

Q. What analytical techniques are recommended for characterizing this compound?

Spectral characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding.
  • FTIR to identify functional groups (e.g., C=O stretching at ~1670 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular ion verification.
  • HPLC for purity assessment (>95% recommended for pharmacological studies) . Supplementary data on instrumentation and protocols are often critical for reproducibility .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound?

Heterogeneous solid acid catalysts (e.g., zeolites or sulfonated carbon) enhance reaction yields and reduce side products. For example, catalysts improve cyclization kinetics in dihydroquinazolinone synthesis, achieving >80% yield under mild conditions . Solvent optimization (e.g., ethanol or DMF) and microwave-assisted synthesis may further reduce reaction time .

Q. How to resolve contradictions in reported antibacterial activity data for quinazolinone derivatives?

Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example, 3-amino-6-iodo-2-methyl derivatives show higher Gram-positive activity due to enhanced membrane penetration . To address contradictions:

  • Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines.
  • Perform comparative studies with controlled substituents (e.g., iodine vs. chlorine at position 6) .
  • Validate results via time-kill curve analysis to distinguish bacteriostatic vs. bactericidal effects .

Q. What pharmacological targets are plausible for this compound?

Quinazolinone derivatives exhibit kinase and protease inhibition. For instance, structurally similar 2,3-dihydroquinazolin-4(1H)-ones act as SIRT1 inhibitors (e.g., MHY2251), inducing apoptosis in cancer cells . Molecular docking studies suggest potential binding to ATP pockets of CDK8/CDK19 kinases, which regulate transcription . Prioritize target validation via:

  • In vitro enzyme assays (e.g., fluorescence-based SIRT1 activity tests).
  • Cell-based models (e.g., caspase-3 activation assays for apoptosis) .

Q. How to address discrepancies in spectral data during structural elucidation?

Conflicting NMR/IR peaks may arise from tautomerism or solvent artifacts. For example, keto-enol tautomerism in quinazolinones can shift carbonyl signals. Mitigation strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography for unambiguous structural confirmation.
  • Computational modeling (DFT calculations) to predict stable tautomers .

Q. What methodologies are recommended for studying structure-activity relationships (SAR)?

  • Analog synthesis : Systematically vary substituents (e.g., halogens at position 6, alkyl/aryl groups at position 2) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with bioactivity .
  • Proteomics : Identify binding partners via pull-down assays or thermal shift profiling .

Key Recommendations for Researchers

  • Prioritize reproducibility by documenting solvent purity, catalyst loading, and spectral acquisition parameters .
  • Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Explore hybrid computational-experimental workflows for SAR optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.